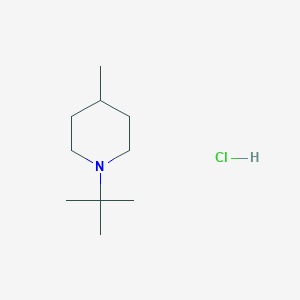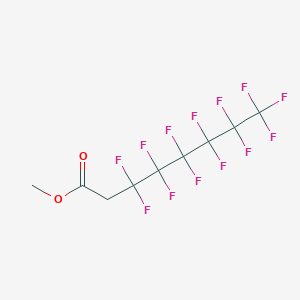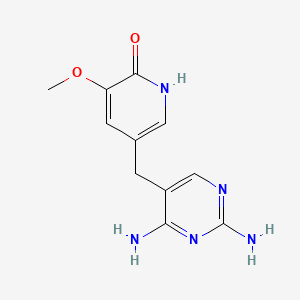
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a pyrimidinylmethyl group and a methoxy group. Its molecular formula is C11H12N4O3, and it is known for its potential in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of 2(1H)-pyridinone with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The industrial process is designed to maximize efficiency and minimize waste, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a cellular process.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Diamino-5-pyrimidinyl)methyl]-1,2,3-benzenetriol
- 5-[(2,4-Diamino-5-pyrimidinyl)oxy]-4-isopropyl-2-methoxybenzenesulfonamide
- 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol
Uniqueness
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- stands out due to its specific substitution pattern and the presence of both pyridinone and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
65873-76-9 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C11H13N5O2/c1-18-8-3-6(4-14-10(8)17)2-7-5-15-11(13)16-9(7)12/h3-5H,2H2,1H3,(H,14,17)(H4,12,13,15,16) |
InChI Key |
OISSHKSLLJWEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CNC1=O)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



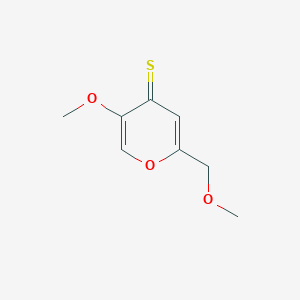
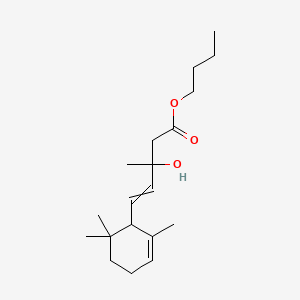
![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)

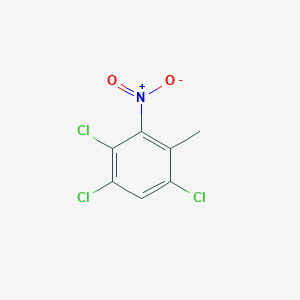
![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)

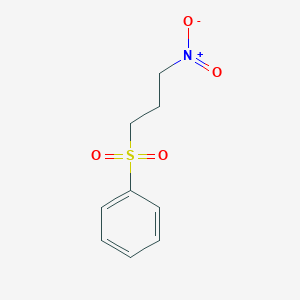
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
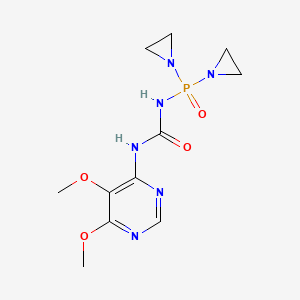
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
